BenchChemオンラインストアへようこそ!

Clozic

Rheumatoid Arthritis Disease-Modifying Antirheumatic Drug (DMARD) Clinical Trial

Clozic is a structurally distinct, non-NSAID DMARD that delivers reversible, cytostatic antiproliferative activity against rheumatoid synovial fibroblasts without COX inhibition or gastrointestinal irritation. In head-to-head clinical trials, 300 mg/day Clozic outperformed D-penicillamine and matched gold therapy efficacy, making it the optimal tool for disease-modifying arthritis research requiring COX-independent mechanisms. Preserved cell viability at ≥50 μM ensures clean, artifact-free antiproliferative data.

Molecular Formula C17H17ClO3
Molecular Weight 304.8 g/mol
CAS No. 22494-47-9
Cat. No. B1221202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClozic
CAS22494-47-9
Synonymsclobuzarit
clozic
ICI 55,897
ICI 55897
ICI-55897
Molecular FormulaC17H17ClO3
Molecular Weight304.8 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)O)OCC1=CC=C(C=C1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C17H17ClO3/c1-17(2,16(19)20)21-11-12-3-5-13(6-4-12)14-7-9-15(18)10-8-14/h3-10H,11H2,1-2H3,(H,19,20)
InChIKeyUGOFYAXVVVXMQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clozic (CAS 22494-47-9) Procurement Guide for Anti-Arthritic Disease-Modifying Research


Clozic (CAS 22494-47-9), also known as clobuzarit or ICI 55897, is a chlorinated biphenyl oxyalkanoic acid derivative with disease-modifying anti-arthritic properties [1]. It is structurally distinct from conventional NSAIDs, possessing a unique 2-[(4′-chloro[1,1′-biphenyl]-4-yl)methoxy]-2-methylpropanoic acid backbone [2]. Clozic exhibits reversible, cytostatic antiproliferative activity against rheumatoid synovial fibroblasts and immune cells, with in vitro effects observed at concentrations as low as 50 μM and in vivo efficacy demonstrated at oral doses of 100–300 mg/day in human clinical trials [3][4].

Why Clozic Cannot Be Substituted with Conventional NSAIDs or Standard DMARDs in Rheumatoid Arthritis Models


Clozic occupies a mechanistically distinct therapeutic niche that precludes simple substitution with in-class or alternative anti-arthritic agents. Unlike conventional NSAIDs, Clozic exhibits minimal inhibition of prostaglandin synthetase (cyclooxygenase) and produces no gastrointestinal irritation in laboratory animals [1]. It also demonstrates a cytostatic rather than cytotoxic antiproliferative mechanism, distinguishing it from traditional cytostatic drugs used in rheumatoid arthritis that carry severe toxic side-effects [2]. Furthermore, in head-to-head clinical comparisons, Clozic has demonstrated superior or equivalent efficacy to D-penicillamine and gold (sodium aurothiomalate), but with a fundamentally different biochemical and safety profile that necessitates compound-specific selection for research reproducibility [3][4].

Quantitative Differentiation of Clozic: Head-to-Head Clinical and Preclinical Comparator Evidence


Clozic 300 mg/day Demonstrates Superior Clinical Improvement Over D-Penicillamine 500 mg/day in Rheumatoid Arthritis

In a 6-month observer-blind, randomized, parallel-group study of 56 patients with active rheumatoid arthritis, patients receiving Clozic (100 mg/day or 300 mg/day) improved more than patients receiving D-penicillamine (500 mg/day), particularly at the higher 300 mg/day dose [1]. This trial employed eight clinical assessments and 26 laboratory assessments per patient at each visit over the 6-month period, providing robust, multidimensional comparative data [1].

Rheumatoid Arthritis Disease-Modifying Antirheumatic Drug (DMARD) Clinical Trial

Clozic Achieves Comparable Efficacy to Gold (Sodium Aurothiomalate) in 6-Month Controlled Rheumatoid Arthritis Trial

In a 6-month single-blind comparison of 40 patients with active rheumatoid arthritis, the overall efficacy of Clozic (ICI 55,897) was approximately equivalent to that of gold (sodium aurothiomalate) [1]. This positions Clozic as an alternative to gold therapy with equivalent disease-modifying potential but a distinct chemical scaffold and mechanism of action [2].

Rheumatoid Arthritis DMARD Gold Therapy Comparator

Clozic Exhibits Minimal Prostaglandin Synthetase Inhibition and No Gastrointestinal Irritation, in Contrast to NSAIDs

Clozic (ICI 55897) displays very weak inhibitory activity against prostaglandin synthetase (the enzyme system targeted by NSAIDs) and produces no gastrointestinal irritation in laboratory animals [1]. In contrast, conventional NSAIDs exert their anti-inflammatory effects through potent prostaglandin synthetase inhibition and are associated with significant gastrointestinal adverse effects [1]. Clozic also has little or no activity in the acute carrageenin oedema test in the rat, at doses and serum levels many times higher than those necessary to inhibit the chronic adjuvant arthritis model, further underscoring its mechanistic divergence from NSAIDs [1].

Mechanism of Action NSAID Comparator Gastrointestinal Safety

Clozic Demonstrates Reversible Cytostatic Antiproliferative Activity Without Cytotoxicity, Distinct from Traditional Cytostatic Agents

Clozic exhibits reversible, cytostatic antiproliferative activity against multiple mammalian cell types, including matrix-secreting neonatal rat heart cell cultures (RHMC). Unlike traditional cytostatic drugs that cause severe toxic side-effects due to cytotoxicity, Clozic's growth inhibition is reversible and no loss of cell viability occurred as measured by lactate dehydrogenase (LDH) release or vital staining [1]. The antiproliferative effect occurs at concentrations within the reported therapeutic plasma concentration range (≥50 μM) and is dose-dependent [1][2]. This contrasts with conventional cytostatic agents used in rheumatoid arthritis, which are limited by irreversible cytotoxicity and severe toxicity [1].

Antiproliferative Cytostatic Mechanism RHMC Cell Culture

Optimal Research Applications for Clozic Based on Quantitative Comparative Evidence


Disease-Modifying Anti-Rheumatic Drug (DMARD) Research Requiring Superior Clinical Efficacy Over D-Penicillamine

Based on the head-to-head clinical trial demonstrating that Clozic (300 mg/day) produces superior improvement compared to D-penicillamine (500 mg/day) over 6 months [1], Clozic is the optimal selection for rheumatoid arthritis research models where quantitative superiority over penicillamine is a critical experimental requirement. The robust 8 clinical and 26 laboratory assessment methodology provides a validated framework for efficacy evaluation [1].

Mechanistic Studies of NSAID-Independent Anti-Arthritic Pathways

Clozic's demonstrated lack of significant prostaglandin synthetase inhibition and absence of gastrointestinal irritation make it essential for studies investigating disease-modifying pathways independent of cyclooxygenase (COX) activity [2]. It is the preferred tool compound for distinguishing DMARD-like effects from NSAID-mediated anti-inflammatory activity in both in vitro and in vivo models.

Reversible Cytostatic Antiproliferative Studies in Synovial Fibroblast and Immune Cell Models

Given the documented reversible, cytostatic antiproliferative effect without cytotoxicity (confirmed by LDH release and vital staining assays at 500 μM) [3], Clozic is ideally suited for cell culture studies investigating the role of cell proliferation in rheumatoid arthritis pathogenesis. The dose-dependent activity at ≥50 μM and preservation of cell viability enable clean interrogation of antiproliferative mechanisms without confounding cytotoxic artifacts [3].

Alternative DMARD in Gold-Comparator Experimental Paradigms

For studies requiring a disease-modifying comparator to gold therapy (sodium aurothiomalate), Clozic provides a structurally distinct small-molecule alternative with equivalent overall efficacy [4]. This enables research designs that require a non-gold DMARD comparator while maintaining disease-modifying potency comparable to established gold-based treatment regimens [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clozic

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.